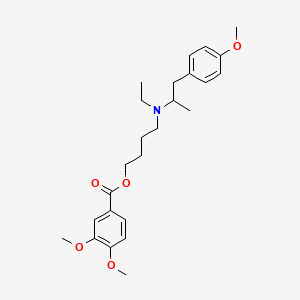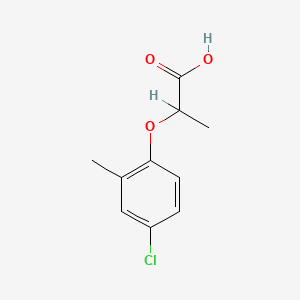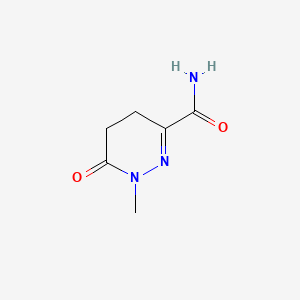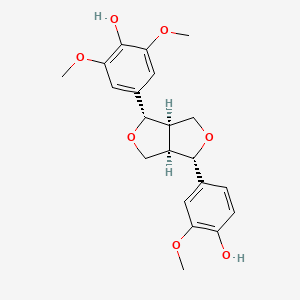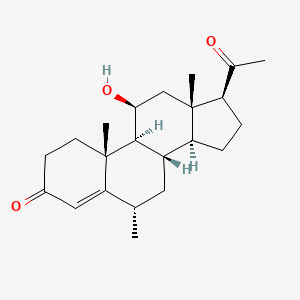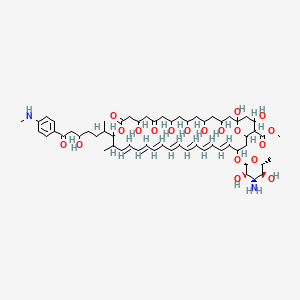
甲基帕特里青
描述
美帕特利辛是一种半合成的多烯大环内酯类化合物。它主要因其抗真菌和抗原生动物的特性而被使用。 美帕特利辛以治疗良性前列腺增生、慢性非细菌性前列腺炎和慢性盆腔疼痛综合征而闻名 .
科学研究应用
美帕特利辛具有广泛的科学研究应用:
作用机制
美帕特利辛通过抑制肠道中雌激素的再吸收而起作用,导致粪便中雌激素排泄增加。 雌激素水平的降低有助于缓解良性前列腺增生和慢性盆腔疼痛综合征的症状 . 此外,美帕特利辛具有抗真菌和抗原生动物的特性,使其对多种病原体有效 .
生化分析
Biochemical Properties
Mepartricin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to reduce 17β-estradiol concentration in enterohepatic circulation and decrease estrogen levels in the prostate . The compound interacts with estrogen receptors and enzymes involved in estrogen metabolism, thereby modulating the hormonal balance within the body . These interactions are crucial for its therapeutic effects in treating conditions like benign prostatic hyperplasia and chronic pelvic pain syndrome .
Cellular Effects
Mepartricin exerts several effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . By reducing estrogen levels, mepartricin can decrease the proliferation of prostate cells, which is beneficial in treating benign prostatic hyperplasia . Additionally, it has been shown to improve pelvic pain and quality of life in patients with chronic pelvic pain syndrome .
Molecular Mechanism
The molecular mechanism of mepartricin involves its action as an estrogen reabsorption inhibitor . It binds to estrogen receptors and enzymes involved in estrogen metabolism, leading to increased fecal excretion of estrogens . This reduction in estrogen levels helps alleviate symptoms associated with hormonal imbalances, such as benign prostatic hyperplasia and chronic pelvic pain syndrome . Mepartricin’s ability to modulate gene expression and enzyme activity is central to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mepartricin have been observed to change over time. Studies have shown that mepartricin significantly improves pelvic pain and quality of life compared to placebo after two months of treatment . The stability and degradation of mepartricin in vitro and in vivo have been evaluated, with findings indicating that it maintains its efficacy over extended periods . Long-term effects on cellular function have also been documented, demonstrating its potential for sustained therapeutic benefits .
Dosage Effects in Animal Models
The effects of mepartricin vary with different dosages in animal models. Studies have indicated that higher doses of mepartricin can lead to increased fecal estrogen excretion and a more pronounced reduction in estrogen levels . At very high doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization . Threshold effects have been observed, highlighting the importance of determining the appropriate dosage for therapeutic efficacy without causing harm .
Metabolic Pathways
Mepartricin is involved in metabolic pathways related to estrogen metabolism . It interacts with enzymes and cofactors that regulate the enterohepatic circulation of estrogens, leading to increased fecal excretion of these hormones . This modulation of metabolic pathways helps in reducing estrogen levels in the body, thereby alleviating symptoms associated with conditions like benign prostatic hyperplasia and chronic pelvic pain syndrome .
Transport and Distribution
Within cells and tissues, mepartricin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, such as the prostate . The compound’s ability to reach and act on specific tissues is crucial for its therapeutic effects .
Subcellular Localization
Mepartricin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it ensures that mepartricin can effectively interact with its target biomolecules within the cell . The precise subcellular distribution of mepartricin contributes to its overall efficacy in treating conditions like benign prostatic hyperplasia and chronic pelvic pain syndrome .
准备方法
美帕特利辛通过对帕特利辛(一种毒性更大的化合物)进行甲酯化合成。 该过程涉及使用特定的试剂和条件来实现所需的化学结构 . 美帕特利辛的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度 .
化学反应分析
美帕特利辛会经历各种化学反应,包括:
氧化: 美帕特利辛在特定条件下可以氧化形成不同的氧化产物。
还原: 还原反应可以改变化合物内的官能团。
取代: 美帕特利辛可以进行取代反应,其中特定的原子或基团被其他原子或基团取代。
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于使用的特定条件和试剂 .
相似化合物的比较
美帕特利辛与其他多烯大环内酯类化合物相似,如两性霉素 B、吉达霉素和瓦西丁。 美帕特利辛因其特定的作用机制及其在治疗良性前列腺增生和慢性盆腔疼痛综合征方面的有效性而具有独特之处 . 与主要用于抗真菌特性的两性霉素 B 不同,美帕特利辛在医学和研究中都有更广泛的应用 .
属性
CAS 编号 |
11121-32-7 |
|---|---|
分子式 |
C60H88N2O19 |
分子量 |
1141.3 g/mol |
IUPAC 名称 |
methyl (19E,21E,23Z,25Z,27E,29E,31E)-34-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C60H88N2O19/c1-36-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-50(79-59-55(74)53(61)54(73)38(3)78-59)57-52(58(75)77-5)49(71)35-60(76,81-57)34-47(69)31-45(67)29-43(65)27-42(64)28-44(66)30-46(68)33-51(72)80-56(36)37(2)21-26-41(63)32-48(70)39-22-24-40(62-4)25-23-39/h6-19,22-25,36-38,41-43,45-47,49-50,52-57,59,62-65,67-69,71,73-74,76H,20-21,26-35,61H2,1-5H3/b7-6-,10-8+,11-9-,14-12+,15-13+,18-16+,19-17+/t36?,37?,38-,41?,42?,43?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,57?,59?,60?/m1/s1 |
InChI 键 |
GTBKZCQTNWWEIB-PBSBGHGNSA-N |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2C/C=C/C=C/C=C/C=C\C=C/C=C/C=C/C(C(OC(=O)CC(CC(=O)CC(CC(CC(CC(CC3(CC(C(C2O3)C(=O)OC)O)O)O)O)O)O)O)C(C)CCC(CC(=O)C4=CC=C(C=C4)NC)O)C)O)N)O |
规范 SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CCC(C2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Mepartricin; Ipertrofan; Orofungin; SN 654; SN654; Spa-S-160; Tricandil; Tricangine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of mepartricin in treating BPH?
A1: Mepartricin primarily exerts its effects by lowering circulating estrogen levels without significantly impacting androgen levels. [, ] This estrogen suppression subsequently leads to a cascade of downstream effects, including:
- Reduced Prostate Weight and Size: Studies have consistently shown that mepartricin treatment results in a significant decrease in both the absolute and relative weights of the prostate gland. [, ]
- Regulation of Prostatic Receptors: Mepartricin treatment has been linked to a down-regulation of estrogen receptors (ER) and an up-regulation of androgen receptors (AnR) in the prostate. [, ]
- Modulation of Adrenergic Receptors: Mepartricin administration has been associated with an up-regulation of both alpha(1)- and beta(2)-adrenergic receptors (AR) in the prostate, while decreasing beta(3)-AR concentrations. [, ] This modulation is thought to be influenced by estrogen deprivation. []
Q2: What is the molecular formula and weight of mepartricin?
A2: While the provided research articles do not explicitly state the molecular formula and weight of mepartricin, they highlight its structural relation to partricin. Mepartricin is the methyl ester of partricin. [, ] For a complete understanding of its structure, refer to the detailed stereochemical analysis presented in the paper "Ipertrofan Revisited—The Proposal of the Complete Stereochemistry of Mepartricin A and B". []
Q3: What spectroscopic data are available for mepartricin?
A3: The research primarily focuses on the biological effects and therapeutic applications of mepartricin. Details regarding specific spectroscopic data, such as NMR or IR, are not extensively discussed in the provided articles.
Q4: How stable is mepartricin under various conditions?
A4: While the research mentions mepartricin's use in various formulations like tablets and intravenous solutions, [, , ] it does not provide detailed data on its stability under different storage conditions (temperature, humidity, light).
Q5: What in vitro and in vivo models have been used to study the efficacy of mepartricin?
A5: Various models have been employed to investigate the effects of mepartricin:
- In vitro: Studies utilized yeast cultures to assess its antifungal activity, [] human polymorphonuclear leukocytes to examine potential toxicity, [] and primary cultures of hypertrophic prostatic tissue to investigate its effects on growth. []
- In vivo: Animal models, primarily rats, have been used to evaluate the impact of mepartricin on prostatic growth, hormone levels, and receptor concentrations. [, , , ] Clinical trials in humans have focused on its therapeutic efficacy in treating BPH. [, , , , , ]
Q6: What is the clinical evidence supporting the efficacy of mepartricin in treating BPH?
A6: Multiple clinical trials, including placebo-controlled studies, have demonstrated the efficacy of mepartricin in improving BPH symptoms. [, , , ] These studies report significant improvements in both irritative and obstructive symptoms, with a response rate comparable to established BPH medications. [, ]
Q7: Are there any known drug interactions with mepartricin?
A7: One study investigated the potential interaction between mepartricin and antilipemic drugs (procetofen and cholestyramine) in patients with BPH. [] The results indicated no significant positive or negative pharmacological interactions between mepartricin and the tested antilipemic agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



